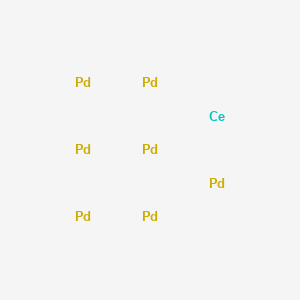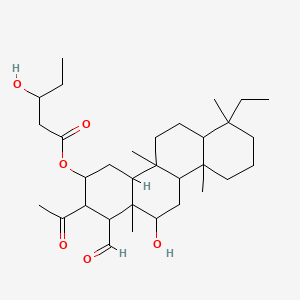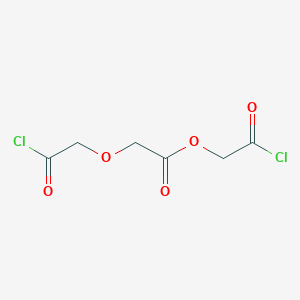
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is an organic compound with the molecular formula C6H6Cl2O5. It is a derivative of acetic acid and is characterized by the presence of two chloro-oxoethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate typically involves the reaction of ethyl chlorooxoacetate with other reagents under controlled conditions. One common method is the reaction of ethyl chlorooxoacetate with dimethyl acetylenedicarboxylate and primary amines in the presence of triphenylphosphine . This reaction is carried out in a one-pot synthesis to produce functionalized 3-pyrolin-2-ones.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the chloro groups to other functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted acetic acid derivatives, oxo compounds, and reduced products. These products have significant applications in different fields of chemistry and industry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in enzymes and other proteins. This interaction can lead to the modification of enzyme activity and the regulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chlorooxoacetate: Similar in structure but with a single chloro-oxoethyl group.
Benzyl 2-chloro-2-(hydroxyimino)acetate: Contains a benzyl group instead of the chloro-oxoethoxy group.
2-(5-Chloro-2-pyridinyl)amino-2-oxo-acetic acid: Contains a pyridinyl group instead of the chloro-oxoethoxy group.
Uniqueness
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is unique due to the presence of two chloro-oxoethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
79687-25-5 |
|---|---|
Molekularformel |
C6H6Cl2O5 |
Molekulargewicht |
229.01 g/mol |
IUPAC-Name |
(2-chloro-2-oxoethyl) 2-(2-chloro-2-oxoethoxy)acetate |
InChI |
InChI=1S/C6H6Cl2O5/c7-4(9)1-12-3-6(11)13-2-5(8)10/h1-3H2 |
InChI-Schlüssel |
YLENGZFMSHISLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)OCC(=O)Cl)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
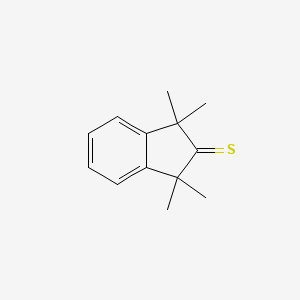
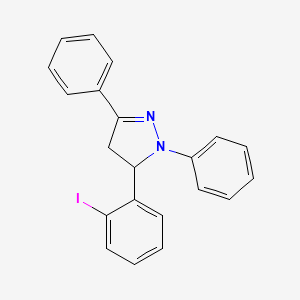

![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
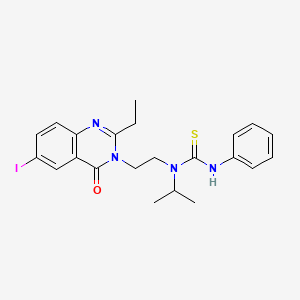
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
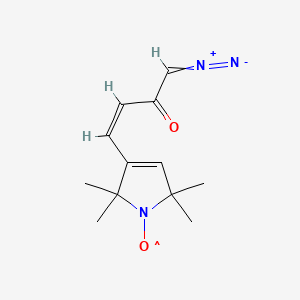
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
